
4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile is a chemical compound with the molecular formula C13H16N2Si and a molecular weight of 228.37 g/mol This compound is known for its unique structure, which includes a pyridine ring substituted with dimethyl and trimethylsilanylethynyl groups
Preparation Methods
The synthesis of 4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile typically involves the reaction of 2-chloro-3-cyano-4,6-dimethylpyridine with trimethylsilylacetylene . The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route while maintaining stringent quality control measures to achieve high purity and yield.
Chemical Reactions Analysis
4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile involves its interaction with molecular targets through its functional groups. The trimethylsilanylethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile can be compared with similar compounds such as:
4,6-Dimethyl-2-ethynyl-nicotinonitrile: Lacks the trimethylsilanylethynyl group, resulting in different reactivity and applications.
4,6-Dimethyl-2-trimethylsilanylethynyl-pyridine: Similar structure but without the nitrile group, affecting its chemical properties and uses.
Properties
IUPAC Name |
4,6-dimethyl-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2Si/c1-10-8-11(2)15-13(12(10)9-14)6-7-16(3,4)5/h8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYFOVJCOYYYBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)C#C[Si](C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592224 |
Source


|
| Record name | 4,6-Dimethyl-2-[(trimethylsilyl)ethynyl]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107469-28-3 |
Source


|
| Record name | 4,6-Dimethyl-2-[(trimethylsilyl)ethynyl]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
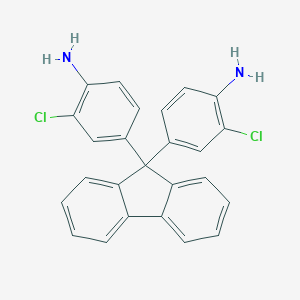

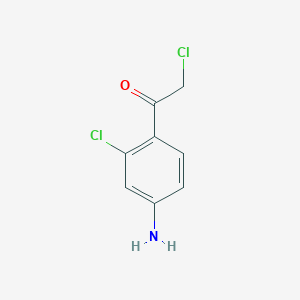
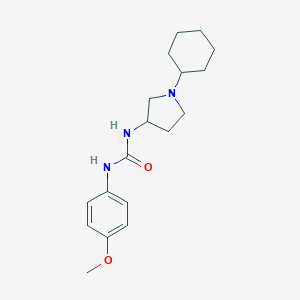
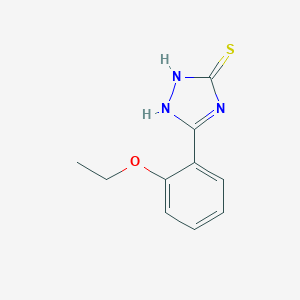

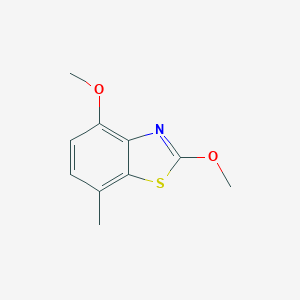


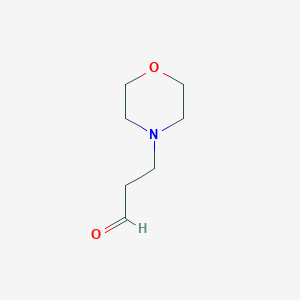

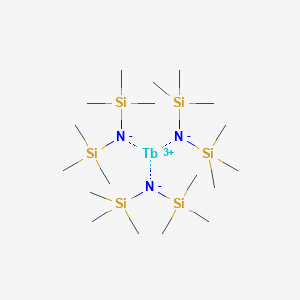
![methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6,9-dihydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B12517.png)

